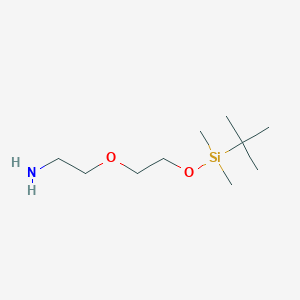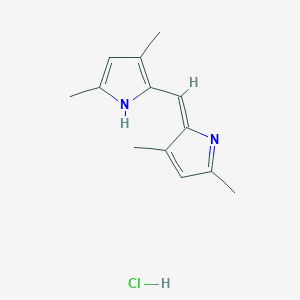![molecular formula C12H28N2O9 B8204398 (2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate, 99% is a chiral compound widely used in various scientific fields. It is known for its high purity and effectiveness in enantioselective synthesis, making it a valuable reagent in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate typically involves the resolution of racemic 2,2’-bipyrrolidine using L-tartaric acid. The process includes:
Formation of diastereomeric salts: Racemic 2,2’-bipyrrolidine is reacted with L-tartaric acid to form diastereomeric salts.
Separation of diastereomers: The diastereomeric salts are separated by crystallization.
Recrystallization: The desired (R,R)-2,2’-bipyrrolidine L-tartrate is recrystallized to achieve high purity.
Industrial Production Methods
In industrial settings, the production of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate follows similar steps but on a larger scale. Advanced techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted bipyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted bipyrrolidines, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is extensively used in:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: For the synthesis of chiral drugs and pharmaceutical intermediates.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through its chiral centers, which allow it to interact selectively with other chiral molecules. This selectivity is crucial in asymmetric synthesis, where it helps in the formation of enantiomerically pure products. The molecular targets include various enzymes and receptors, where it acts as a chiral catalyst or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S,S)-2,2’-Bipyrrolidine L-tartrate trihydrate
- (R,R)-1,2-Diaminocyclohexane L-tartrate
- (S,S)-1,2-Diaminocyclohexane L-tartrate
Uniqueness
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is unique due to its specific chiral configuration, which provides distinct advantages in enantioselective synthesis. Its high purity and stability make it a preferred choice in various applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6.3H2O/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10;;;/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10);3*1H2/t7-,8-;1-,2-;;;/m11.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGYXKNZXAYBR-WIGUQUGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
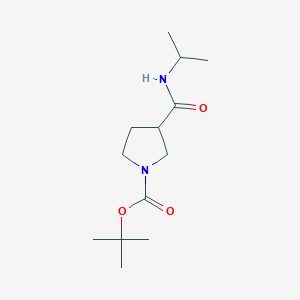
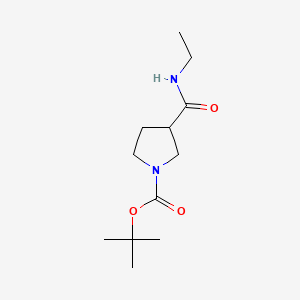
![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)
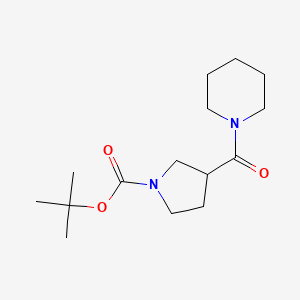

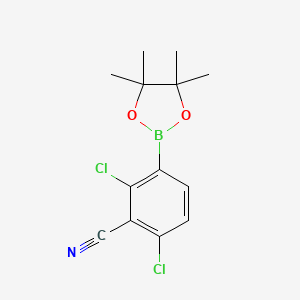



![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)
